molecular formula C22H18FN5O B357276 13-butan-2-yl-17-(4-fluorophenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847163-70-6

13-butan-2-yl-17-(4-fluorophenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B357276
CAS No.: 847163-70-6
M. Wt: 387.4g/mol
InChI Key: HNRMULTUQCTSKF-UHFFFAOYSA-N
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Description

3-sec-butyl-11-(4-fluorophenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-butyl-11-(4-fluorophenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-sec-butyl-11-(4-fluorophenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-sec-butyl-11-(4-fluorophenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

  • 3-sec-butyl-11-(4-chlorophenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one
  • 3-sec-butyl-11-(4-bromophenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one

Uniqueness

What sets 3-sec-butyl-11-(4-fluorophenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one apart is the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.

Properties

CAS No.

847163-70-6

Molecular Formula

C22H18FN5O

Molecular Weight

387.4g/mol

IUPAC Name

13-butan-2-yl-17-(4-fluorophenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C22H18FN5O/c1-3-13(2)27-12-24-20-18(22(27)29)19-21(26-17-7-5-4-6-16(17)25-19)28(20)15-10-8-14(23)9-11-15/h4-13H,3H2,1-2H3

InChI Key

HNRMULTUQCTSKF-UHFFFAOYSA-N

SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)F

Canonical SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)F

Origin of Product

United States

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